2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
Brand Name:
Vulcanchem
CAS No.:
99754-06-0
VCID:
VC0005486
InChI:
InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+
SMILES:
CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O
Molecular Formula:
C21H22ClNO3
Molecular Weight:
371.9 g/mol
2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid
CAS No.: 99754-06-0
Inhibitors
VCID: VC0005486
Molecular Formula: C21H22ClNO3
Molecular Weight: 371.9 g/mol
CAS No. | 99754-06-0 |
---|---|
Product Name | 2-(4-Amylcinnamoyl)amino-4-chlorobenzoic acid |
Molecular Formula | C21H22ClNO3 |
Molecular Weight | 371.9 g/mol |
IUPAC Name | 4-chloro-2-[[(E)-3-(4-pentylphenyl)prop-2-enoyl]amino]benzoic acid |
Standard InChI | InChI=1S/C21H22ClNO3/c1-2-3-4-5-15-6-8-16(9-7-15)10-13-20(24)23-19-14-17(22)11-12-18(19)21(25)26/h6-14H,2-5H2,1H3,(H,23,24)(H,25,26)/b13-10+ |
Standard InChIKey | MDVFITMPFHDRBZ-JLHYYAGUSA-N |
Isomeric SMILES | CCCCCC1=CC=C(C=C1)/C=C/C(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
SMILES | CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Canonical SMILES | CCCCCC1=CC=C(C=C1)C=CC(=O)NC2=C(C=CC(=C2)Cl)C(=O)O |
Appearance | Assay:≥98%A solid |
Synonyms | 4-chloro-2-[[(2E)-1-oxo-3-(4-pentylphenyl)-2-propen-1-yl]amino]-benzoic acid |
PubChem Compound | 6438389 |
Last Modified | Nov 12 2021 |
Mass Molarity Calculator
- mass of a compound required to prepare a solution of known volume and concentration
- volume of solution required to dissolve a compound of known mass to a desired concentration
- concentration of a solution resulting from a known mass of compound in a specific volume